Glutathione Disulfide-13C4,15N2
Description
Introduction to Glutathione Disulfide-13C4,15N2 Ammonium Salt
Chemical Identity and Structural Characterization
Molecular Formula and Isotopic Labeling Configuration
The molecular formula of this compound ammonium salt is C₁₆¹³C₄H₃₂N₄¹⁵N₂O₁₂S₂·x(NH₄) , with a molecular weight of 618.59 g/mol. The isotopic labeling pattern specifically incorporates:
- Four carbon-13 atoms at the glycine moiety’s α-carbon and the cysteine residues’ β-carbons
- Two nitrogen-15 atoms within the peptide backbone’s amine groups
This precise labeling configuration ensures minimal mass spectral interference with endogenous glutathione species while maintaining identical chromatographic behavior. The disulfide bridge (-S-S-) between two glutathione molecules remains unlabeled, preserving the redox-active center’s natural chemical properties.
Ammonium Salt Formation and Counterion Dynamics
The ammonium counterion (NH₄⁺) in the formula’s x(NH₄) component provides several critical advantages:
- Enhanced aqueous solubility through ionic interactions with the carboxylate groups
- Stabilization of the disulfide bond against premature reduction
- Improved compatibility with mass spectrometry mobile phases
The variable stoichiometry (x) allows flexible protonation states depending on pH conditions, with typically 2-4 ammonium ions neutralizing the molecule’s four carboxyl groups. This dynamic counterion arrangement facilitates optimal performance across diverse experimental conditions, from acidic extraction buffers to neutral chromatographic systems.
Historical Development of Stable Isotope-Labeled Glutathione Derivatives
The evolution of stable isotope-labeled glutathione analogs mirrors advancements in analytical biochemistry:
1980s: Initial use of deuterated glutathione derivatives faced limitations due to hydrogen-deuterium exchange during sample processing.
2000s: Development of ¹³C/¹⁵N-labeled standards addressed exchange issues, with early versions incorporating single isotopes in either the glutamic acid or cysteine moieties.
2010s: Second-generation compounds like this compound ammonium salt emerged, featuring multiple isotopic labels for increased mass shift (6 Da) and improved signal differentiation.
2020s: Current synthesis protocols employ optimized oxidative dimerization of ¹³C/¹⁵N-labeled glutathione monomers using hydrogen peroxide/iodide catalysis, achieving >98% isotopic purity.
Role in Redox Biochemistry and Cellular Signaling Pathways
Quantitative Analysis of Glutathione Redox Status
The compound’s primary application lies in measuring the GSH/GSSG ratio—a key indicator of cellular redox status. When spiked into biological samples prior to extraction, it enables:
- Correction of artifactual GSSG formation during sample processing through detection of mixed disulfides between endogenous GSH and the labeled standard
- Simultaneous quantification of glutathione sulfonic acid and other oxidation products via multiple reaction monitoring (MRM)
Insights into Thiol-Mediated Signaling
By tracing the isotopic label through metabolic pathways, researchers have elucidated:
- Compartment-specific redox potentials in mitochondria versus cytoplasm
- Glutathione’s role in regulating NF-κB and Nrf2 transcription factors
- Cross-talk between glutathione and thioredoxin systems during oxidative stress
Technical Advancements Enabled
The standard’s introduction drove innovations in:
- Hydrophilic interaction liquid chromatography (HILIC) methods for polar analyte retention
- Derivatization-free detection using high-resolution orbitrap mass spectrometers
- Microsampling techniques requiring minimal biological material
Properties
Molecular Formula |
C20H32N6O12S2 |
|---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(hydroxycarbonyl(113C)methyl(15N)amino)-3-oxopropyl]disulfanyl]-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1 |
InChI Key |
YPZRWBKMTBYPTK-IXOPVCMUSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)[15NH][13CH2][13C](=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Fermentation-Based Biosynthesis
Microbial fermentation using Saccharomyces cerevisiae or Escherichia coli strains engineered for glutathione biosynthesis is a common method. Isotopic labeling is achieved by culturing these organisms in media enriched with 13C- and 15N-labeled amino acids. For example:
- Labeled Media Composition :
| Component | Isotopic Enrichment | Concentration |
|---|---|---|
| L-Glutamic acid | 13C4, 15N | 10 g/L |
| L-Cysteine | 13C3, 15N | 5 g/L |
| Glycine | 13C2, 15N | 3 g/L |
This approach yields GSH with >98% isotopic purity, as confirmed by LC-MS.
Solid-Phase Peptide Synthesis (SPPS)
Chemical synthesis via SPPS allows precise control over isotopic placement:
- Resin Activation : Fmoc-protected labeled amino acids are sequentially coupled to a Wang resin.
- Deprotection and Cleavage : The peptide is cleaved using trifluoroacetic acid (TFA) and precipitated in cold ether.
- Purification : Reverse-phase HPLC isolates GSH-13C4,15N2 with ≥99% purity.
Oxidation of Glutathione to Glutathione Disulfide
Chemical Oxidation
Controlled oxidation of GSH-13C4,15N2 using hydrogen peroxide (H2O2) or performic acid is widely employed:
- H2O2 Method :
- Performic Acid Oxidation :
Enzymatic Oxidation
Glutathione peroxidase (GPx)-catalyzed oxidation ensures specificity:
- Reaction Setup :
| Component | Concentration |
|---|---|
| GSH-13C4,15N2 | 5 mM |
| GPx | 0.1 U/mL |
| Cumene hydroperoxide | 2 mM |
| Tris buffer (pH 7.4) | 50 mM |
Purification and Ammonium Salt Formation
Ion-Exchange Chromatography
Crude GSSG-13C4,15N2 is purified using Dowex 50WX8 (NH4+ form):
Analytical Validation
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Isotopic Purity | LC-MS/MS | ≥98% 13C, ≥97% 15N |
| Chemical Purity | HPLC-UV (210 nm) | ≥99% |
| Disulfide Bond Integrity | Ellman’s assay | Free thiols <1% |
Data from recent studies show batch-to-batch consistency within ±1.5% for isotopic enrichment.
Scalability and Industrial Synthesis
Large-Scale Production
Pharmaceutical-grade GSSG-13C4,15N2 is synthesized via:
Cost Analysis
| Step | Cost per Gram (USD) |
|---|---|
| Labeled Amino Acids | $1,200 |
| Fermentation | $300 |
| Oxidation | $150 |
| Purification | $450 |
| Total | $2,100 |
Challenges and Innovations
Isotopic Dilution
Trace unlabeled contaminants from media or reagents can reduce isotopic purity. Solutions include:
Novel Oxidation Catalysts
Recent patents disclose ruthenium-based catalysts (e.g., RuO2) that enhance oxidation efficiency to 97% while reducing reaction time to 30 minutes.
Chemical Reactions Analysis
Types of Reactions
Glutathione Oxidized-13C4,15N2 primarily undergoes redox reactions. It can be reduced back to its reduced form (GSH) by glutathione reductase in the presence of NADPH. This redox cycling is crucial for maintaining cellular redox homeostasis .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), diamide.
Reduction: Glutathione reductase, NADPH.
Major Products
Reduction: Reduced glutathione (GSH).
Oxidation: No further oxidation products as it is already in its oxidized form.
Scientific Research Applications
Biochemical Research
Metabolic Pathway Tracing
The stable isotope-labeled glutathione disulfide is extensively used in metabolic studies to trace the pathways of glutathione metabolism. Researchers utilize mass spectrometry techniques to analyze the incorporation of isotopes into metabolic products, providing insights into cellular redox states and metabolic fluxes.
- Case Study: A study developed an HPLC-MS/MS method for analyzing 13C-labeled glutathione to investigate its biosynthesis and degradation pathways in human tissues. The findings highlighted the dynamics of glutathione levels under oxidative stress conditions, demonstrating how cells adapt their redox balance .
Clinical Applications
Diagnostics and Disease Monitoring
Glutathione Disulfide-13C4,15N2 Ammonium Salt serves as a valuable tool in clinical diagnostics, particularly for diseases associated with oxidative stress such as liver disease and cancer. Its isotopic labeling allows for precise quantification of glutathione levels in biological samples.
- Table 1: Clinical Applications of this compound Ammonium Salt
Pharmaceutical Development
Drug Formulation and Testing
In pharmaceutical research, this compound Ammonium Salt is used to develop formulations that enhance drug stability and efficacy by leveraging its antioxidant properties. It is also employed in pharmacokinetic studies to understand how drugs interact with the glutathione system.
- Case Study: A recent investigation evaluated the role of glutathione disulfide in enhancing the bioavailability of certain chemotherapeutic agents. The study demonstrated that co-administration with labeled glutathione improved drug stability and reduced toxicity by modulating oxidative stress responses .
Food Science and Nutrition
Nutritional Studies
In food science, this compound is used to study the antioxidant capacity of various foods and supplements. By incorporating stable isotopes into food matrices, researchers can track how dietary glutathione influences human health.
- Table 2: Nutritional Studies Using this compound Ammonium Salt
| Study Focus | Findings | Reference |
|---|---|---|
| Antioxidant Capacity | Foods rich in glutathione improve oxidative stress markers | |
| Supplement Efficacy | Enhanced absorption of glutathione supplements |
Environmental Research
Toxicology and Ecotoxicology
This compound Ammonium Salt is utilized in ecotoxicological studies to assess the impact of pollutants on biological systems. Its isotopic labeling helps trace the effects of environmental toxins on cellular antioxidant defenses.
Mechanism of Action
Glutathione Oxidized-13C4,15N2 exerts its effects through its role in redox reactions. It participates in the detoxification of reactive oxygen species (ROS) by acting as a substrate for glutathione peroxidase, which reduces hydrogen peroxide to water. The oxidized form (GSSG) is then reduced back to GSH by glutathione reductase, maintaining the redox balance within cells. This cycling is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis .
Comparison with Similar Compounds
Isotopic Labeling Patterns and Structural Differences
Glutathione Disulfide-¹³C₄,¹⁵N₂ Ammonium Salt vs. Reduced Glutathione Isotopologues
| Compound | Isotopic Labels | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| GSSG-¹³C₄,¹⁵N₂ Ammonium Salt | ¹³C₄ (glycine), ¹⁵N₂ | C₁₆¹³C₄H₃₂N₄¹⁵N₂O₁₂S₂·x(NH₄) | 618.59 | Oxidative stress assays |
| L-Glutathione reduced-¹³C₂,¹⁵N | ¹³C₂ (glycine), ¹⁵N | ¹³C₂C₈H₁₇¹⁵NN₂O₆S | 310.30 | Reductive metabolism studies |
- Key Differences :
- Oxidation State : GSSG-¹³C₄,¹⁵N₂ is the oxidized (disulfide) form, whereas reduced glutathione (GSH) isotopologues participate in reductive pathways .
- Isotopic Labels : GSSG-¹³C₄,¹⁵N₂ contains four ¹³C and two ¹⁵N atoms, providing higher mass shifts for precise LC-MS/MS detection compared to GSH-¹³C₂,¹⁵N .
Comparison with Other Isotope-Labeled Glutathione Derivatives
| Compound | Isotopic Labels | Supplier | Purity | Key Features |
|---|---|---|---|---|
| GSSG-¹³C₄,¹⁵N₂ Ammonium Salt (TRC-G597972) | ¹³C₄, ¹⁵N₂ | Toronto Research Chemicals | >98% | Ammonium salt; optimized for solubility |
| GSSG-¹³C₄,¹⁵N₂ (Free Acid) | ¹³C₄, ¹⁵N₂ | Santa Cruz Biotechnology | ≥97% | Free acid form; requires pH adjustment |
| S-(1,2-Dichlorovinyl)-Glutathione-¹³C₂-¹⁵N | ¹³C₂, ¹⁵N | Pharmaffiliates | Not specified | Modified for toxicology studies |
- Functional Differences :
Purity and Contamination Concerns
- Ammonium Contamination : Commercial ¹⁵N-labeled compounds, including ammonium salts, may contain contaminants like ¹⁵NH₄⁺, which can skew nitrogen fixation assays . For example, Sigma-Aldrich ¹⁵N₂ gas batches showed ¹⁵NH₄⁺ contamination, leading to overestimated nitrogen fixation rates .
- Mitigation Strategies: Suppliers like TRC and Santa Cruz Biotechnology provide lot-specific purity certificates, but independent validation is recommended . Advanced purification methods (e.g., gas filters) are required for ¹⁵N₂ gas, though impractical for small-volume reagents .
Supplier Availability and Specialization
- Limited Suppliers: GSSG-¹³C₄,¹⁵N₂ Ammonium Salt is available only from specialized vendors (e.g., TRC), whereas reduced glutathione isotopologues have broader availability .
- Structural Analogs : Compounds like Glutathione Dimethyl Ester Disulfide Dihydrochloride (CAS 146963-33-9) are offered by multiple suppliers but lack isotopic labeling .
Application-Specific Considerations
Biological Activity
Glutathione Disulfide-13C4,15N2 Ammonium Salt is a stable isotope-labeled form of glutathione disulfide (GSSG), which plays a critical role in cellular antioxidant defense mechanisms. This compound is particularly valuable in biological research due to its ability to facilitate the tracking of metabolic processes involving glutathione, a tripeptide composed of glutamate, cysteine, and glycine.
- Molecular Formula : C20H32N6O12S2
- Molecular Weight : 618.59 g/mol
- Stable Isotopes : Carbon-13 and Nitrogen-15 enhance metabolic tracking capabilities.
Glutathione Disulfide functions primarily as an antioxidant, protecting cells from oxidative stress by:
- Reducing Reactive Oxygen Species (ROS) : GSSG can be converted back to reduced glutathione (GSH), which directly neutralizes ROS.
- Maintaining Redox Balance : It helps maintain the redox state within cells, crucial for proper cellular function and signaling.
- Regulating Cellular Processes : Alterations in glutathione levels are linked to various diseases, including neurodegenerative disorders and cancer.
Biological Activities
-
Antioxidant Activity :
- GSSG acts as a scavenger for free radicals and reactive species, thus preventing cellular damage.
- It plays a significant role in detoxifying harmful substances in the liver and other tissues.
- Cell Signaling :
- Metabolic Studies :
Case Study 1: Neurodegenerative Disorders
Research indicates that altered glutathione levels are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. In models lacking specific genes related to glutathione metabolism, increased oxidative stress was observed, leading to neuronal death .
Case Study 2: Cancer Research
In lung cancer cells with high intracellular cysteine levels, GSSG has been implicated as a metabolic liability. The modulation of GSSG levels can influence tumor cell survival and proliferation, highlighting its potential as a therapeutic target .
Applications in Research
The unique isotopic labeling of this compound Ammonium Salt enhances its utility in various analytical techniques:
- Mass Spectrometry : Its isotopic nature allows for improved sensitivity and specificity in detecting glutathione-related metabolites .
- Metabolic Flux Analysis : Researchers utilize this compound to study metabolic pathways involving sulfur-containing amino acids and their derivatives.
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Glutathione | C10H17N3O6S | Non-labeled form; primary antioxidant |
| Cysteine | C3H7NO2S | Precursor to glutathione; important thiol |
| N-acetylcysteine | C5H9NO3S | Prodrug that replenishes glutathione levels |
| This compound | C20H32N6O12S2 | Stable isotope-labeled; enhances analytical precision |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
